molecular formula C14H12N6O3 B2766625 3-((1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034396-97-7

3-((1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2766625
CAS No.: 2034396-97-7
M. Wt: 312.289
InChI Key: PIDMNVIIWLLNMC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine and pyrrolidine rings, as well as multiple functional groups including carbonyl groups, an ether linkage, and a nitrile group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the available literature . These properties would need to be determined experimentally.

Scientific Research Applications

Synthetic Chemistry Applications

Compounds structurally related to "3-((1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, pyridine and fused pyridine derivatives have been synthesized starting from specific hydrazinyl pyridine carbonitriles, which upon treatment with different reagents, yielded triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives with potential biological activities (Flefel et al., 2018).

Materials Science

In the realm of materials science, pyridine derivatives have been explored for their optical properties and potential applications in electronic devices. Structural, thermal, and optical characteristics of certain pyrazolo pyridine derivatives have been investigated, revealing their potential for use in photosensors and other optoelectronic applications (Zedan et al., 2020).

Medicinal Chemistry

Several studies have focused on the anticancer, antimicrobial, and antioxidant activities of pyridine-based compounds. For example, novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives have been synthesized and characterized for their antioxidant activities (Salem et al., 2015). Additionally, pyrazole, pyridine, and pyrimidine derivatives synthesized from enaminonitriles have been explored for their utility in heterocyclic synthesis, leading to compounds with potential anticancer agents (Fadda et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature . As with any chemical, it should be handled with care to avoid exposure and potential harm.

Future Directions

The potential applications and future directions for research on this compound are not specified in the available literature . Given its complex structure and potential for biological activity, it could be of interest in fields such as medicinal chemistry or drug discovery.

Properties

IUPAC Name

3-[1-(6-oxo-1H-pyridazine-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3/c15-7-11-13(17-5-4-16-11)23-9-3-6-20(8-9)14(22)10-1-2-12(21)19-18-10/h1-2,4-5,9H,3,6,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDMNVIIWLLNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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